Quilseconazole

Description

Structure

3D Structure

Properties

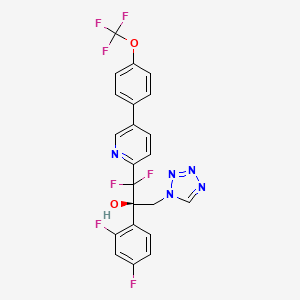

IUPAC Name |

(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-3-(tetrazol-1-yl)-1-[5-[4-(trifluoromethoxy)phenyl]pyridin-2-yl]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14F7N5O2/c23-15-4-7-17(18(24)9-15)20(35,11-34-12-31-32-33-34)21(25,26)19-8-3-14(10-30-19)13-1-5-16(6-2-13)36-22(27,28)29/h1-10,12,35H,11H2/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEHACHJIXJSPD-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)C(C(CN3C=NN=N3)(C4=C(C=C(C=C4)F)F)O)(F)F)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)C([C@](CN3C=NN=N3)(C4=C(C=C(C=C4)F)F)O)(F)F)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14F7N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1340593-70-5 |

Source

|

| Record name | VT-1129 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1340593705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | QUILSECONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WJ1XH4Z6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Quilseconazole's Precision Assault on Fungal CYP51: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quilseconazole (VT-1129) represents a significant advancement in antifungal therapy, demonstrating high selectivity and potency against a broad spectrum of fungal pathogens. This technical guide provides an in-depth exploration of the molecular mechanism by which this compound inhibits fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. Through a comprehensive review of existing literature, this document details the binding interactions, kinetic parameters, and downstream cellular consequences of CYP51 inhibition by this compound. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and development in the field of antifungal drug discovery.

Introduction

Invasive fungal infections are a growing global health concern, necessitating the development of novel, more effective antifungal agents. The fungal cell membrane, and specifically the integrity of its primary sterol, ergosterol, remains a prime target for antifungal drugs. Azole antifungals have long been the cornerstone of therapy, primarily by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This compound, a next-generation tetrazole antifungal, exhibits a highly selective and potent inhibitory action against fungal CYP51, with minimal effects on human cytochrome P450 enzymes, thus promising an improved therapeutic window.[1] This document elucidates the precise mechanism of action of this compound on fungal CYP51.

The Fungal Ergosterol Biosynthesis Pathway and the Role of CYP51

The biosynthesis of ergosterol is a multi-step process essential for fungal cell membrane structure and function.[2][3] The pathway begins with the synthesis of lanosterol from squalene. Lanosterol then undergoes a series of enzymatic modifications to produce ergosterol. A pivotal step in this pathway is the 14α-demethylation of lanosterol, catalyzed by the heme-containing cytochrome P450 enzyme, CYP51.[4][5] This reaction involves three successive monooxygenation steps, ultimately removing the 14α-methyl group from the sterol precursor.[5] Inhibition of CYP51 disrupts the production of ergosterol and leads to the accumulation of toxic 14α-methylated sterols, which compromise cell membrane integrity, leading to fungal cell growth arrest and death.[4][6]

Mechanism of Action of this compound on Fungal CYP51

This compound, like other azole antifungals, functions as a potent and selective inhibitor of fungal CYP51.[1] Its mechanism of action involves the direct binding of the drug molecule to the active site of the CYP51 enzyme.

Binding to the Heme Prosthetic Group

The core of this compound's inhibitory activity lies in the interaction of its tetrazole ring with the heme iron atom of CYP51. The nitrogen atom at position 4 of the tetrazole ring coordinates with the ferric (Fe³⁺) heme iron, acting as a sixth ligand.[4] This strong, non-covalent interaction prevents the binding of the natural substrate, lanosterol, and disrupts the catalytic cycle of the enzyme.[4]

Interactions with the Apoprotein

In addition to the heme coordination, the side chains of this compound form multiple hydrophobic and van der Waals interactions with the amino acid residues lining the active site and substrate access channel of the fungal CYP51 apoprotein.[7] These interactions contribute significantly to the high affinity and selectivity of this compound for the fungal enzyme over its human ortholog. The specific amino acid residues involved in these interactions can vary between different fungal species, influencing the drug's spectrum of activity.[8]

Quantitative Data

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Activity of this compound against Fungal Pathogens

| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Cryptococcus neoformans | 0.008 - 0.25 | 0.03 | 0.12 |

| Cryptococcus gattii | 0.008 - 0.125 | 0.03 | 0.06 |

| Candida glabrata | 0.008 - >16 | 0.06 | 0.25 |

| Candida krusei | 0.015 - 0.25 | 0.06 | 0.125 |

| Aspergillus fumigatus | 0.03 - 2 | 0.25 | 0.5 |

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Table 2: Inhibitory Activity of this compound against Fungal CYP51 Enzymes

| Fungal CYP51 Source | Kd (nM) | IC₅₀ (µM) |

| Cryptococcus neoformans | ~11 | 0.16 |

| Cryptococcus gattii | ~24 | 0.15 |

| Cryptococcus grubii | ~25 | 0.18 |

Kd (Dissociation Constant) is a measure of the binding affinity of the inhibitor to the enzyme. A lower Kd indicates a higher affinity. IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor that reduces the activity of an enzyme by 50%.

Experimental Protocols

Fungal CYP51 Reconstitution and Inhibition Assay

This protocol describes the in vitro reconstitution of the fungal CYP51 enzyme system and the determination of the inhibitory concentration (IC₅₀) of this compound.

Materials:

-

Purified recombinant fungal CYP51

-

Purified recombinant NADPH-cytochrome P450 reductase (CPR)

-

Lanosterol (substrate)

-

This compound

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

NADPH

-

Organic solvent (e.g., methanol, acetonitrile)

-

HPLC system with a UV detector

Procedure:

-

Reconstitution: a. Prepare a reaction mixture containing the reaction buffer, a defined concentration of fungal CYP51, and a molar excess of CPR. b. Add lanosterol (dissolved in a suitable solvent like dimethyl sulfoxide) to the reaction mixture. c. Pre-incubate the mixture at 37°C for a specified time (e.g., 5-10 minutes) to allow for enzyme-substrate interaction.

-

Inhibition Assay: a. Prepare a series of dilutions of this compound in the reaction buffer. b. Add the different concentrations of this compound to the reconstituted enzyme mixture. c. Initiate the enzymatic reaction by adding NADPH. d. Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). e. Stop the reaction by adding an organic solvent (e.g., 2 volumes of acetonitrile).

-

Analysis: a. Centrifuge the samples to pellet the precipitated protein. b. Analyze the supernatant by reverse-phase HPLC to separate and quantify the remaining lanosterol and the product of the reaction (14-demethylated lanosterol). c. Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control. d. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using a suitable curve-fitting software.

Fungal Sterol Extraction and Analysis by GC-MS

This protocol outlines the procedure for extracting total sterols from fungal cells treated with this compound and analyzing the sterol profile by Gas Chromatography-Mass Spectrometry (GC-MS).[2][9]

Materials:

-

Fungal cell culture treated with and without this compound

-

Saponification solution (e.g., 20% w/v potassium hydroxide in 90% ethanol)

-

Heptane or hexane

-

Deionized water

-

Anhydrous sodium sulfate

-

Derivatization agent (e.g., BSTFA with 1% TMCS)

-

GC-MS system

Procedure:

-

Cell Harvesting and Saponification: a. Harvest fungal cells by centrifugation. b. Resuspend the cell pellet in the saponification solution. c. Heat the mixture at a high temperature (e.g., 80°C) for a specified time (e.g., 1-2 hours) to hydrolyze sterol esters and other lipids.

-

Sterol Extraction: a. After cooling, add deionized water to the saponified mixture. b. Extract the non-saponifiable lipids (including sterols) by adding heptane or hexane and vortexing vigorously. c. Separate the organic phase (containing the sterols) from the aqueous phase. Repeat the extraction process on the aqueous phase to maximize recovery. d. Pool the organic phases and wash with deionized water to remove residual alkali. e. Dry the organic phase over anhydrous sodium sulfate.

-

Derivatization and GC-MS Analysis: a. Evaporate the solvent from the dried organic phase under a stream of nitrogen. b. Re-dissolve the dried sterol extract in a small volume of a suitable solvent and add the derivatization agent to convert the sterols into their more volatile trimethylsilyl (TMS) ethers. c. Incubate at a moderate temperature (e.g., 60°C) to complete the derivatization reaction. d. Inject an aliquot of the derivatized sample into the GC-MS system. e. Separate the different sterols based on their retention times and identify them based on their mass spectra by comparison with a library of known sterol standards. f. Quantify the relative amounts of ergosterol and accumulated 14α-methylated sterols in the treated and untreated samples.

Conclusion

This compound's mechanism of action is a highly specific and potent inhibition of fungal CYP51, a critical enzyme in the ergosterol biosynthesis pathway. Its high affinity for the fungal enzyme, mediated by both coordination with the heme iron and interactions with the apoprotein, leads to a disruption of fungal cell membrane integrity and ultimately, fungal cell death. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community, fostering further investigation into the therapeutic potential of this compound and the development of next-generation antifungal agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]

- 3. Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jptcp.com [jptcp.com]

- 7. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

VT-1129 (Quilseconazole): A Technical Guide to its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

VT-1129, also known as quilseconazole, represents a significant advancement in the treatment of invasive fungal infections. This novel, orally bioavailable small molecule is a highly potent and selective inhibitor of fungal cytochrome P450 enzyme CYP51 (lanosterol 14α-demethylase). Its unique tetrazole-based structure confers remarkable selectivity for the fungal enzyme over its human counterpart, minimizing the potential for drug-drug interactions and off-target effects. This technical guide provides an in-depth overview of the discovery of VT-1129, its mechanism of action, and a detailed examination of its chemical synthesis pathway. Quantitative data from key preclinical studies are summarized, and methodologies for pivotal experiments are described to facilitate further research and development in the field of antifungal therapeutics.

Discovery and Development

VT-1129 was discovered and developed by Viamet Pharmaceuticals, which was later acquired by Mycovia Pharmaceuticals. The development of VT-1129 was driven by the need for new antifungal agents with improved safety and efficacy profiles, particularly for treating life-threatening infections such as cryptococcal meningitis.[1] The core innovation behind VT-1129 lies in its "Metallophile" technology, which focuses on designing molecules that interact specifically with metalloenzymes like CYP51.[1]

A significant challenge in the development of VT-1129 was its initial manufacturing process, which was not scalable and involved the use of a potentially explosive chemical. In collaboration with the National Institutes of Health (NIH), a redesigned, more practical, and commercially viable synthesis process was developed. This optimized process eliminated the hazardous reagent, avoided costly and inefficient chromatographic purifications, and yielded a more stable, crystalline final product.[2] This breakthrough was crucial for advancing VT-1129 into clinical trials.[2]

Mechanism of Action

VT-1129 exerts its antifungal activity by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol.[3][4] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, VT-1129 disrupts the integrity of the fungal cell membrane, leading to growth arrest and cell death.[5]

The key to VT-1129's improved safety profile is its high selectivity for fungal CYP51 over human CYP enzymes.[3][5] This selectivity is attributed to the replacement of the triazole or imidazole moiety found in traditional azole antifungals with a tetrazole group, which binds to the active-site heme iron of the fungal enzyme.[6] This structural modification results in significantly weaker inhibition of human CYP450 enzymes, such as CYP2C9, CYP2C19, and CYP3A4, thereby reducing the likelihood of adverse drug-drug interactions.[5]

The cellular mode of action has been confirmed to be the inhibition of CYP51, which leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, such as lanosterol, eburicol, and obtusifolione, within the fungal cell membrane.[5]

Figure 1: Mechanism of action of VT-1129 in the fungal cell.

Chemical Synthesis Pathway

The chemical synthesis of VT-1129 (this compound) involves a multi-step process. The following pathway is based on information disclosed in patent literature.[1]

The synthesis starts from substituted 2-bromo-pyridines, which undergo a Suzuki coupling with a suitable boronate to furnish a ketone intermediate. This ketone can also be synthesized from an aldehyde precursor. The final key steps involve the introduction of the tetrazole moiety and the creation of the chiral alcohol center.

Scheme 1: General Synthesis Outline

Figure 2: High-level overview of the VT-1129 synthesis workflow.

Detailed Synthetic Steps:

A plausible synthesis route is outlined below, based on the coupling of key intermediates:

-

Preparation of the Ketone Intermediate: A key step is the formation of 1-(2,4-difluorophenyl)-2,2-difluoro-2-(5-(4-(trifluoromethoxy)phenyl)pyridin-2-yl)ethanone. This can be achieved through various coupling strategies, with the Suzuki coupling being a prominent method.[1]

-

Formation of the Coupled Product: The ketone intermediate is then reacted with a tetrazole-containing nucleophile. For instance, the ketone can be converted to an epoxide, which is subsequently opened by the tetrazole.

-

Introduction of the Tetrazole Moiety and Chiral Resolution: To a stirred solution of the coupled product in a solvent like DMF, potassium carbonate and 1H-tetrazole are added. The reaction mixture is heated to around 80°C.[1]

-

Final Product Formation and Purification: Following the reaction, the mixture is worked up, and the crude product is purified, often by column chromatography, to yield VT-1129. Chiral preparative HPLC is then used to isolate the desired (R)-enantiomer.[1]

Quantitative Data

The following tables summarize key quantitative data for VT-1129 from various preclinical studies.

Table 1: In Vitro Activity of VT-1129 against Cryptococcus Species [6]

| Organism | Endpoint | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Geometric Mean MIC (µg/mL) |

| C. neoformans | 50% Inhibition | ≤0.015 - 2 | 0.03 | 0.125 | 0.0271 |

| 100% Inhibition | ≤0.015 - 4 | 0.125 | 0.5 | 0.2052 | |

| C. gattii | 50% Inhibition | ≤0.015 - 1 | 0.06 | 0.25 | 0.061 |

| 100% Inhibition | 0.06 - >8 | 0.25 | 1 | 0.283 |

Table 2: In Vitro Potency and Selectivity of VT-1129 [5]

| Enzyme | VT-1129 | Fluconazole |

| Dissociation Constant (Kd, nM) | ||

| C. neoformans CYP51 | 14 - 25 | 4 - 52 |

| Human CYP51 | 4530 | - |

| 50% Inhibitory Concentration (IC50, µM) | ||

| C. neoformans CYP51 | 0.14 - 0.20 | - |

| Human CYP51 | ~600 | - |

| Human CYP2C9 | Weak Inhibition | - |

| Human CYP2C19 | Weak Inhibition | - |

| Human CYP3A4 | Weak Inhibition | - |

Table 3: In Vivo Efficacy of VT-1129 in a Murine Model of Cryptococcal Meningitis [7]

| Treatment Group | Fungal Burden (log10 CFU/g brain tissue) |

| Vehicle Control | 6.88 |

| VT-1129 (3 mg/kg loading, 0.5 mg/kg maintenance) | 4.29 |

| VT-1129 (30 mg/kg loading, 5 mg/kg maintenance) | 1.79 |

Experimental Protocols

In Vitro Susceptibility Testing

-

Method: Broth microdilution according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 reference standard.[6]

-

Procedure:

-

Prepare serial twofold dilutions of VT-1129 in RPMI 1640 medium.

-

Inoculate microtiter plates with a standardized fungal suspension.

-

Incubate plates at 35°C for 72 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) visually as the lowest drug concentration showing a significant reduction in growth compared to the drug-free control. Endpoints are typically read at both 50% and 100% growth inhibition.[6]

-

Murine Model of Cryptococcal Meningitis

-

Model: Mice are immunosuppressed and then inoculated intracranially with a suspension of Cryptococcus neoformans.

-

Treatment: Oral administration of VT-1129 or a vehicle control is initiated one day post-infection.

-

Endpoints:

-

Fungal Burden: At specified time points, mice are euthanized, and brains are harvested, homogenized, and plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.[7]

-

Survival: Mice are monitored daily, and survival is recorded.

-

Figure 3: Experimental workflow for assessing the in vivo efficacy of VT-1129.

Conclusion

VT-1129 (this compound) is a promising new antifungal agent with a novel mechanism of action that confers high potency and selectivity. Its discovery and development, including the optimization of its chemical synthesis, represent a significant achievement in the field of medicinal chemistry. The preclinical data strongly support its continued investigation as a valuable therapeutic option for the treatment of severe fungal infections. This technical guide provides a comprehensive overview of the foundational knowledge surrounding VT-1129, intended to support further research and development efforts.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Optimized production process leads to new FDA-approved treatment for fungal infections | NIH Intramural Research Program [irp.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. The Investigational Drug VT-1129 Is a Highly Potent Inhibitor of Cryptococcus Species CYP51 but Only Weakly Inhibits the Human Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Investigational Fungal Cyp51 Inhibitor VT-1129 Demonstrates Potent In Vitro Activity against Cryptococcus neoformans and Cryptococcus gattii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vivo Efficacy of VT-1129 against Experimental Cryptococcal Meningitis with the Use of a Loading Dose-Maintenance Dose Administration Strategy - PMC [pmc.ncbi.nlm.nih.gov]

Quilseconazole: A Deep Dive into its Structure-Activity Relationship for the Next Generation of Antifungal Therapies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quilseconazole (VT-1129) is a promising, orally bioavailable antifungal agent that has demonstrated potent activity against a broad spectrum of pathogenic fungi, most notably Cryptococcus species, including strains with reduced susceptibility to current azole antifungals. Developed by Viamet Pharmaceuticals (now Mycovia Pharmaceuticals), this compound is a highly selective inhibitor of fungal cytochrome P450 enzyme CYP51 (lanosterol 14α-demethylase), a critical enzyme in the ergosterol biosynthesis pathway. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.

Introduction

Invasive fungal infections represent a significant and growing threat to global health, particularly in immunocompromised patient populations. The limited arsenal of antifungal drugs and the emergence of resistance to existing therapies necessitate the development of novel agents with improved efficacy, safety, and pharmacokinetic profiles. This compound emerged from a focused drug discovery program aimed at creating fungal CYP51 inhibitors with high selectivity for the fungal enzyme over its human orthologs, thereby minimizing the potential for drug-drug interactions and off-target toxicities. This document serves as a technical resource for researchers engaged in the discovery and development of new antifungal therapies, providing a detailed examination of the SAR of this compound and its implications for future drug design.

Mechanism of Action: Selective Inhibition of Fungal CYP51

This compound exerts its antifungal effect by inhibiting fungal CYP51, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] By binding to the heme iron in the active site of fungal CYP51, this compound blocks the 14α-demethylation of lanosterol, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors. This disruption of cell membrane integrity and function ultimately inhibits fungal growth.[1]

A key innovation in the design of this compound is the replacement of the triazole or imidazole moiety found in traditional azole antifungals with a tetrazole ring.[2] This modification is believed to contribute to its enhanced selectivity for fungal CYP51 over human CYP enzymes.[2]

Structure-Activity Relationship (SAR) Analysis

While a comprehensive table of SAR data with numerous analogs is not publicly available, key structural features of this compound are crucial for its potent and selective antifungal activity. The general structure of this compound and related tetrazole antifungals consists of a core scaffold with several points of modification that influence its biological properties.

Key Structural Features:

-

Tetrazole Moiety: The 1H-tetrazol-1-yl group is a critical feature, acting as a potent metal-binding group that coordinates with the heme iron of CYP51. Its replacement of the more traditional triazole is a key factor in the enhanced selectivity for the fungal enzyme.[2]

-

Difluorophenyl Group: The 2,4-difluorophenyl substituent is a common feature in many azole antifungals and is known to contribute to potent activity.

-

Tertiary Alcohol: The hydroxyl group is essential for binding to the active site of CYP51.

-

Pyridinyl Core: The pyridine ring serves as a central scaffold, linking the key pharmacophoric elements.

-

Trifluoromethoxyphenyl Substituent: This bulky and hydrophobic group at the 5-position of the pyridine ring significantly contributes to the compound's potency.

Quantitative Data

In Vitro Antifungal Activity

This compound has demonstrated potent in vitro activity against a wide range of clinically relevant fungi, particularly Cryptococcus neoformans and Cryptococcus gattii.

| Fungal Species | Strain Type | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) | Reference |

| Cryptococcus neoformans | Fluconazole-susceptible | 27 | 0.008 - 0.125 | 0.03 | 0.06 | 0.027 | [3] |

| Cryptococcus neoformans | Fluconazole dose-dependent | 27 | 0.016 - 0.25 | 0.05 | 0.125 | - | [3] |

| Cryptococcus neoformans | Fluconazole-resistant | 6 | 0.06 - 1 | 0.25 | 1 | - | [3] |

| Candida glabrata | Azole/Echinocandin-resistant | - | - | - | - | - | [3] |

| Candida krusei | Azole/Echinocandin-resistant | - | - | - | - | - | [3] |

CYP51 Inhibition

The high selectivity of this compound for fungal CYP51 over the human enzyme is a hallmark of its design.

| Enzyme | IC₅₀ (µM) | Reference |

| Cryptococcus neoformans CYP51 | 0.14 - 0.20 | |

| Human CYP51 | ~600 |

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

The in vitro activity of this compound is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.

Protocol Details:

-

Inoculum Preparation: Fungal isolates are grown on appropriate agar plates, and a suspension is prepared in sterile saline. The turbidity is adjusted to a 0.5 McFarland standard, and then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 to 2.5 x 10³ CFU/mL.

-

Drug Dilution: this compound is serially diluted in RPMI 1640 medium in 96-well microtiter plates to achieve a range of final concentrations.

-

Inoculation and Incubation: Each well is inoculated with the fungal suspension, and the plates are incubated at 35°C for 72 hours.

-

MIC Determination: The minimum inhibitory concentration (MIC) is determined visually as the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control well.

In Vivo Efficacy in a Murine Model of Cryptococcal Meningitis

The in vivo efficacy of this compound is assessed in a well-established murine model of cryptococcal meningitis.

Protocol Details:

-

Infection: Immunocompromised mice are infected intracranially with a lethal inoculum of Cryptococcus neoformans.

-

Treatment: Treatment with this compound (administered orally) or a vehicle control is initiated 24 hours post-infection and continues for a specified duration (e.g., 10-14 days).

-

Endpoints:

-

Survival: Animals are monitored daily, and survival is recorded.

-

Fungal Burden: At the end of the treatment period, or at the time of euthanasia, brains and other organs are harvested, homogenized, and plated to determine the fungal burden (CFU/g of tissue).

-

Pharmacokinetics: Blood and tissue samples may be collected to determine the concentration of this compound.

-

Conclusion

This compound represents a significant advancement in the development of antifungal agents, exhibiting potent and selective inhibition of fungal CYP51. Its unique tetrazole-based structure confers a high degree of selectivity, which translates to a promising safety profile. The robust in vitro activity against a broad range of fungal pathogens, including resistant strains of Cryptococcus, and its demonstrated in vivo efficacy in a challenging model of cryptococcal meningitis, underscore its potential as a valuable new therapeutic option. The structure-activity relationships discussed herein provide a foundation for the rational design of future generations of highly selective and potent antifungal agents. Further exploration of the chemical space around the this compound scaffold may lead to the discovery of compounds with even broader spectrum of activity and improved pharmacokinetic properties.

References

The Core Pharmacokinetics and Pharmacodynamics of Quilseconazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quilseconazole, also known as VT-1129, is an investigational oral antifungal agent characterized by its high selectivity as an inhibitor of fungal cytochrome P450 enzyme Cyp51 (lanosterol 14-α-demethylase).[1][2] This targeted mechanism disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane, leading to potent antifungal activity.[1][2] Preclinical studies have demonstrated its efficacy against a range of fungal pathogens, most notably Cryptococcus species, and its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of invasive fungal infections, including central nervous system infections like cryptococcal meningitis.[1][3] This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic and pharmacodynamic data for this compound, details the experimental methodologies used in its evaluation, and illustrates its mechanism of action within the broader context of the ergosterol biosynthesis pathway. It is important to note that, at present, publicly available data on the pharmacokinetics and pharmacodynamics of this compound in humans is limited.

Pharmacodynamics

The primary pharmacodynamic effect of this compound stems from its potent and selective inhibition of fungal Cyp51. This enzyme plays a crucial role in the ergosterol biosynthesis pathway, a metabolic process vital for fungal cell membrane integrity and function.[1][2]

Mechanism of Action

This compound acts by binding to the heme iron in the active site of fungal Cyp51, thereby blocking the demethylation of lanosterol, a key step in the ergosterol synthesis pathway.[4] This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The disruption of membrane structure and function ultimately results in the inhibition of fungal growth and replication.[4] A key characteristic of this compound is its high selectivity for the fungal Cyp51 enzyme over human cytochrome P450 enzymes, suggesting a lower potential for drug-drug interactions compared to some other azole antifungals.[2][4]

In Vitro Activity

This compound has demonstrated potent in vitro activity against a range of clinically relevant fungi, particularly Cryptococcus neoformans and Cryptococcus gattii.[5][6] Minimum Inhibitory Concentration (MIC) values from preclinical studies are summarized in the table below.

| Fungal Species | Isolate Type | MIC50 (µg/mL) | MIC90 (µg/mL) | Geometric Mean MIC (µg/mL) |

| Cryptococcus neoformans | Clinical Isolates | 0.05 | 0.25 | 0.0271 |

| Cryptococcus gattii | Clinical Isolates | Not Reported | Not Reported | Not Reported |

| Candida glabrata | Clinically Resistant | Not Reported | Not Reported | Not Reported |

| Candida krusei | Clinically Resistant | Not Reported | Not Reported | Not Reported |

| (Data sourced from multiple preclinical in vitro studies)[5] |

In Vivo Efficacy

The in vivo efficacy of this compound has been primarily evaluated in a murine model of cryptococcal meningitis. Oral administration of this compound has been shown to significantly improve survival and reduce the fungal burden in the brains of infected mice.[3][6] The correlation between plasma and brain concentrations of this compound and the reduction in fungal burden underscores its pharmacodynamic effect in a relevant disease model.[1]

Pharmacokinetics

Preclinical pharmacokinetic studies in mice have demonstrated that this compound is orally bioavailable and achieves significant concentrations in both plasma and brain tissue.[2] The ability to penetrate the blood-brain barrier is a critical pharmacokinetic property for an agent being developed for central nervous system infections.

Absorption and Distribution

Following oral administration in male CD-1 mice, this compound is absorbed and distributes to various tissues, including the brain. The table below summarizes key pharmacokinetic parameters observed in these studies.

| Dose (mg/kg, p.o.) | Plasma Cmax (µg/mL) | Brain Cmax (µg/g) | Plasma AUC0-96 (µg·h/mL) | Brain AUC0-96 (µg·h/g) |

| 10 | 3.33 | 5.24 | 252 | 360 |

| 100 | 30.8 | 42.7 | 2602 | 3231 |

| (Data sourced from a pharmacokinetic analysis in male CD-1 mice)[2] |

Metabolism and Excretion

Detailed information on the metabolism and excretion pathways of this compound is not extensively available in the public domain. As a tetrazole antifungal, its metabolic profile may differ from traditional triazole agents, potentially contributing to its selectivity and reduced interaction with human CYP enzymes.[7]

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies that form the basis of our current understanding of this compound's pharmacokinetics and pharmacodynamics.

In Vitro Susceptibility Testing

The in vitro activity of this compound against fungal isolates is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[6][8]

-

Isolates : Clinically relevant fungal isolates, such as Cryptococcus neoformans and Cryptococcus gattii, are used.[6]

-

Medium : RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS is the standard medium.

-

Inoculum Preparation : Fungal colonies are suspended in sterile saline to achieve a specific turbidity, which is then further diluted to the final inoculum concentration.

-

Drug Preparation : this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in the test medium to achieve the desired concentration range.[6]

-

Incubation : The microdilution plates are incubated at 35°C for 72 hours.[8]

-

Endpoint Determination : The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well.[8]

Murine Model of Cryptococcal Meningitis

The in vivo efficacy of this compound is assessed using an established murine model of cryptococcal meningitis.[6][9]

-

Animal Model : Immunocompetent outbred male ICR mice are commonly used.[9]

-

Inoculation : Mice are anesthetized and intracranially inoculated with a suspension of Cryptococcus neoformans.[6]

-

Drug Administration : this compound is administered orally via gavage. Dosing regimens can vary, including single daily doses or loading dose-maintenance dose strategies.[9][10]

-

Efficacy Endpoints : The primary endpoints for efficacy are survival time and the fungal burden in the brain tissue (measured as colony-forming units per gram of tissue).[6]

-

Pharmacokinetic Sampling : Blood and brain tissue samples are collected at various time points after drug administration to determine plasma and brain concentrations of this compound.[11]

Visualizing the Mechanism of Action

To illustrate the mechanism of action of this compound, the following diagrams depict the ergosterol biosynthesis pathway and the workflow for evaluating in vivo efficacy.

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Caption: Experimental workflow for in vivo efficacy evaluation of this compound.

Conclusion

This compound is a promising investigational antifungal agent with a well-defined mechanism of action, potent in vitro activity against key fungal pathogens, and demonstrated in vivo efficacy in a relevant preclinical model of cryptococcal meningitis. Its favorable pharmacokinetic profile in animal models, particularly its ability to penetrate the blood-brain barrier, highlights its potential for treating invasive fungal infections of the central nervous system. While the current body of evidence is robust at the preclinical level, further investigation, including comprehensive clinical trials, is necessary to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound in humans and to establish its clinical utility. The high selectivity for fungal Cyp51 suggests a potential for a favorable safety profile and reduced drug-drug interactions, which will be a key area of focus in future clinical development.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ovid.com [ovid.com]

- 6. The Fungal Cyp51 Inhibitor VT-1129 Is Efficacious in an Experimental Model of Cryptococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrazole hybrids and their antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. In Vivo Efficacy of VT-1129 against Experimental Cryptococcal Meningitis with the Use of a Loading Dose-Maintenance Dose Administration Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vivo Efficacy of VT-1129 against Experimental Cryptococcal Meningitis with the Use of a Loading Dose-Maintenance Dose Administration Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Quilseconazole: A Technical Guide to the Selective Inhibition of Fungal Ergosterol Biosynthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Quilseconazole (VT-1129) is a potent, orally bioavailable antifungal agent engineered for high selectivity against fungal cytochrome P450 sterol 14α-demethylase (CYP51). By replacing the traditional triazole moiety with a tetrazole ring, this compound achieves a superior safety profile by minimizing interactions with human cytochrome P450 enzymes.[1][2] Its mechanism of action centers on the disruption of the fungal-specific ergosterol biosynthesis pathway, a critical process for maintaining the integrity and function of the fungal cell membrane. This document provides a detailed overview of its mechanism, quantitative inhibitory data, relevant experimental protocols, and visual representations of the pathways and workflows involved.

Mechanism of Action: Targeting a Fungal-Specific Pathway

The primary mechanism of action for this compound, like other azole antifungals, is the inhibition of ergosterol biosynthesis.[3][4][5] Ergosterol is the principal sterol in the fungal cell membrane, where it modulates membrane fluidity, permeability, and the function of membrane-bound proteins.[6]

The biosynthesis of ergosterol is a multi-step process that begins with acetyl-CoA. A crucial, rate-limiting step is the 14α-demethylation of lanosterol, a reaction catalyzed by the cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the ERG11 or CYP51 gene.[4][7]

This compound acts as a potent and highly selective inhibitor of fungal CYP51.[8] It binds tightly to the heme iron cofactor within the active site of the fungal enzyme, preventing the demethylation of lanosterol. This inhibition has a dual antifungal effect:

-

Ergosterol Depletion: The fungal cell is deprived of ergosterol, which compromises the structural integrity of the cell membrane.[6]

-

Toxic Sterol Accumulation: The blockage of the pathway leads to the accumulation of 14α-methylated sterol precursors (e.g., lanosterol), which are toxic to the cell and further disrupt membrane order and function.[9]

A key advantage of this compound is its remarkable selectivity for the fungal CYP51 enzyme over its human orthologs, which are involved in cholesterol biosynthesis and xenobiotic metabolism. This selectivity significantly reduces the potential for drug-drug interactions and off-target toxicity commonly associated with earlier generations of azole antifungals.[6][10]

Quantitative Data on Inhibition and Antifungal Activity

The potency and selectivity of this compound have been quantified through various in vitro assays. The data below is summarized from published literature.

Table 1: Enzyme Inhibition and Selectivity of this compound This table presents the half-maximal inhibitory concentration (IC₅₀) and dissociation constant (Kd) values of this compound against fungal CYP51 enzymes, contrasted with its inhibitory effect on key human CYP450 enzymes.

| Target Enzyme | Organism/System | Parameter | Value | Reference |

| Fungal CYP51 | Cryptococcus neoformans | Kd | ~11 nM | [7][10] |

| Cryptococcus neoformans | IC₅₀ | 0.16 µM | [7][10] | |

| Cryptococcus gattii | Kd | ~24 nM | [7][10] | |

| Cryptococcus gattii | IC₅₀ | 0.15 µM | [7][10] | |

| Cryptococcus grubii | Kd | ~25 nM | [7][10] | |

| Cryptococcus grubii | IC₅₀ | 0.18 µM | [7][10] | |

| Human CYP450 | Human | IC₅₀ (CYP2C9) | 87 µM | [10] |

| Human | IC₅₀ (CYP2C19) | 110 µM | [10] | |

| Human | IC₅₀ (CYP3A4) | >79 µM | [10] |

The significantly higher IC₅₀ values against human CYP enzymes (over 400-fold difference) demonstrate the high selectivity of this compound for its fungal target.

Table 2: In Vitro Antifungal Activity of this compound (MIC Values) This table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various pathogenic fungi, indicating its broad-spectrum potential.

| Fungal Species | MIC Range (µg/mL) | Key Finding | Reference |

| Cryptococcus neoformans | 0.12 (complete inhibition) | Potent activity, including against isolates with reduced fluconazole susceptibility. | [7][10][11] |

| Cryptococcus gattii | Low MIC₅₀/MIC₉₀ values reported | Potent activity maintained across all genotypes. | [8][11] |

| Candida glabrata (azole-resistant) | Data indicates activity | Effective against strains resistant to other azoles. | [10] |

| Candida krusei (azole-resistant) | Data indicates activity | Effective against intrinsically fluconazole-resistant species. | [10] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel antifungal agents. The following are generalized protocols for key experiments used to characterize this compound.

Protocol 1: Fungal CYP51 Inhibition Assay (IC₅₀ Determination)

-

Enzyme and Substrate Preparation:

-

Utilize purified, recombinant fungal CYP51 enzyme.

-

Prepare a stock solution of the substrate (e.g., lanosterol) in a suitable solvent like dimethyl sulfoxide (DMSO).

-

-

Assay Reaction:

-

In a 96-well plate, combine a reaction buffer (e.g., potassium phosphate buffer, pH 7.4) containing a reconstituted cytochrome P450 system (CYP51 and its redox partner, NADPH-cytochrome P450 reductase).

-

Add serial dilutions of this compound (typically in DMSO, ensuring the final solvent concentration is non-inhibitory, e.g., <1%).

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrate.

-

-

Detection and Analysis:

-

After a fixed incubation time, terminate the reaction (e.g., by adding a strong solvent like acetonitrile).

-

Quantify the depletion of the substrate or the formation of the product using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control.

-

Determine the IC₅₀ value by fitting the concentration-response data to a suitable nonlinear regression model.

-

Protocol 2: Antifungal Susceptibility Testing (MIC Determination via Broth Microdilution)

This protocol is based on standardized methods such as those from the Clinical and Laboratory Standards Institute (CLSI).[12][13]

-

Media and Drug Preparation:

-

Prepare RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.

-

Prepare a stock solution of this compound in DMSO. Create serial twofold dilutions in the RPMI medium in a 96-well microtiter plate.

-

-

Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) to obtain fresh conidia or yeast cells.

-

Prepare a cell suspension in sterile saline and adjust the turbidity using a spectrophotometer to achieve a final standardized concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL).[13]

-

-

Incubation:

-

Endpoint Determination:

-

Read the MIC visually or with a spectrophotometer. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., 50% or 100%, depending on the standard) compared to the positive control.

-

Protocol 3: Cellular Sterol Profile Analysis

-

Sample Preparation:

-

Culture fungal cells to mid-logarithmic phase in a suitable broth medium.

-

Expose the cells to this compound at a relevant concentration (e.g., at its MIC or 2x MIC) for a specified duration. Harvest untreated cells as a control.

-

Wash the harvested cells and record the pellet weight.

-

-

Lipid Extraction and Saponification:

-

Add an alcoholic potassium hydroxide solution to the cell pellet and heat (e.g., at 80°C for 1 hour) to saponify cellular lipids and hydrolyze sterol esters.

-

Extract the non-saponifiable lipids (containing the free sterols) into an organic solvent such as n-heptane or hexane.[15]

-

-

Derivatization and Analysis:

-

Evaporate the organic solvent and derivatize the sterol extracts to form trimethylsilyl (TMS) ethers, which increases their volatility for gas chromatography.[16]

-

Analyze the derivatized sample using Gas Chromatography-Mass Spectrometry (GC-MS).[16] Use an internal standard (e.g., epicoprostanol) for quantification.[15]

-

-

Data Interpretation:

-

Identify and quantify sterols (ergosterol, lanosterol, etc.) based on their retention times and mass spectra compared to known standards.

-

Compare the sterol profiles of treated and untreated cells to confirm the reduction of ergosterol and the accumulation of its 14α-methylated precursors.[9]

-

Conclusion

This compound represents a significant advancement in the design of targeted antifungal therapies. Its mechanism is centered on the potent and highly selective inhibition of fungal CYP51, a validated and critical enzyme in the ergosterol biosynthesis pathway. This leads to the disruption of the fungal cell membrane and, ultimately, cell death. The quantitative data robustly supports its high affinity for the fungal enzyme and minimal impact on human CYP450 orthologs, promising a favorable safety profile. The detailed experimental protocols provided herein serve as a guide for the continued research and development of this compound and other next-generation antifungal agents.

References

- 1. Efficient selective targeting of Candida CYP51 by oxadiazole derivatives designed from plant cuminaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 6. mdpi.com [mdpi.com]

- 7. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Investigation of the Sterol Composition and Azole Resistance in Field Isolates of Septoria tritici - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Unlocking the potential of experimental evolution to study drug resistance in pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ohsu.edu [ohsu.edu]

- 16. aocs.org [aocs.org]

In Vitro Antifungal Spectrum of Quilseconazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quilseconazole (VT-1129) is a novel, orally bioavailable tetrazole-based inhibitor of fungal cytochrome P450 sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, responsible for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. By selectively targeting fungal CYP51 over its human ortholog, this compound disrupts fungal cell membrane formation, leading to potent antifungal activity. This technical guide provides an in-depth overview of the in vitro antifungal spectrum of this compound, detailing its activity against a range of pathogenic fungi, the experimental protocols for its evaluation, and its mechanism of action.

Mechanism of Action

This compound exerts its antifungal effect by inhibiting the fungal CYP51 enzyme. This enzyme is responsible for the C14-demethylation of lanosterol, a key step in the conversion of lanosterol to ergosterol. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. This disruption of sterol composition alters membrane fluidity and permeability, and impairs the function of membrane-associated enzymes, ultimately leading to the inhibition of fungal growth and, in some cases, cell death.

In Vitro Antifungal Spectrum

This compound has demonstrated potent in vitro activity against a broad range of pathogenic yeasts, including species that are intrinsically resistant or have acquired resistance to other classes of antifungal agents.

Table 1: In Vitro Activity of this compound against Cryptococcus Species

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) |

| Cryptococcus neoformans | 27 | 0.015 - 0.125 | 0.03 | 0.06 | 0.027 |

| Cryptococcus gattii | 21 | 0.015 - 0.125 | 0.03 | 0.06 | 0.029 |

| Fluconazole-Resistant C. neoformans | 6 | 0.03 - 0.125 | 0.06 | 0.125 | 0.06 |

Data sourced from Lockhart et al., 2016.

Table 2: In Vitro Activity of this compound against Candida Species

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Candida glabrata (all isolates) | 34 | 0.015 - 0.5 | 0.06 | 0.125 |

| C. glabrata (Fluconazole-resistant) | 28 | 0.015 - 0.5 | 0.06 | 0.125 |

| C. glabrata (Echinocandin-resistant) | 12 | 0.015 - 0.25 | 0.06 | 0.125 |

| Candida krusei | 50 | 0.03 - 0.5 | 0.125 | 0.25 |

Data sourced from Schell et al., 2017.[2]

Experimental Protocols

The in vitro antifungal susceptibility testing of this compound is performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts.

Broth Microdilution Method (CLSI M27-A3)

-

Inoculum Preparation: Fungal isolates are subcultured on Sabouraud dextrose agar to ensure purity and viability. A suspension of the fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Antifungal Agent Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial twofold dilutions are then prepared in RPMI 1640 medium in 96-well microtiter plates to achieve the desired final concentrations.

-

Incubation: The microtiter plates containing the fungal inoculum and serial dilutions of this compound are incubated at 35°C for 24 to 48 hours for Candida species and 72 hours for Cryptococcus species.

-

Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth in the drug-free control well.

Conclusion

This compound demonstrates potent and broad-spectrum in vitro activity against a variety of clinically important fungal pathogens. Its efficacy against isolates resistant to current first-line therapies, such as fluconazole and echinocandins, highlights its potential as a valuable new agent in the antifungal armamentarium. The standardized methodologies for in vitro testing provide a robust framework for the continued evaluation and characterization of this promising antifungal compound.

References

- 1. Fungal CYP51 Inhibitors VT-1161 and VT-1129 Exhibit Strong In Vitro Activity against Candida glabrata and C. krusei Isolates Clinically Resistant to Azole and Echinocandin Antifungal Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fungal CYP51 Inhibitors VT-1161 and VT-1129 Exhibit Strong In Vitro Activity against Candida glabrata and C. krusei Isolates Clinically Resistant to Azole and Echinocandin Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Quilseconazole's Potent Activity Against Cryptococcus neoformans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quilseconazole (VT-1129) is a novel, orally bioavailable inhibitor of fungal cytochrome P450 enzyme Cyp51 (lanosterol 14-α-demethylase) that has demonstrated potent in vitro and in vivo activity against Cryptococcus neoformans and Cryptococcus gattii. As a highly selective inhibitor, it shows minimal effects on human CYP enzymes, suggesting a favorable safety profile. This technical guide provides an in-depth overview of this compound's activity, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action. The presented data underscores this compound's potential as a promising therapeutic agent for cryptococcal meningitis, a life-threatening infection, particularly in immunocompromised individuals.

Introduction

Cryptococcus neoformans is an opportunistic fungal pathogen that can cause severe infections, most notably cryptococcal meningitis, which is associated with high morbidity and mortality, especially in individuals with compromised immune systems.[1] Current treatment regimens often involve lengthy and toxic therapies, highlighting the urgent need for novel, effective, and safer antifungal agents. This compound (VT-1129) has emerged as a promising candidate, exhibiting potent activity against a broad range of Cryptococcus isolates, including those with reduced susceptibility to existing azole antifungals like fluconazole.[1][2] This document serves as a comprehensive technical resource on the anti-cryptococcal activity of this compound.

Quantitative In Vitro Activity

This compound has consistently demonstrated potent in vitro activity against both C. neoformans and C. gattii. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies.

Table 1: In Vitro Activity of this compound against Cryptococcus neoformans

| No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Geometric Mean MIC (µg/mL) | Endpoint | Reference |

| 180 | ≤0.015 - 2 | 0.03 | 0.12 | 0.0271 | 50% Inhibition | [1] |

| 180 | ≤0.015 - 4 | 0.12 | 0.5 | 0.2052 | 100% Inhibition | [1] |

| 52 | Not Reported | 0.03 | Not Reported | 0.027 | 50% Inhibition | [2] |

| 52 | Not Reported | 0.06 | Not Reported | 0.043 | 100% Inhibition | [2] |

| 1 | ≤0.015 | Not Applicable | Not Applicable | Not Applicable | 50% Inhibition | [3] |

| 1 | 0.12 | Not Applicable | Not Applicable | Not Applicable | 100% Inhibition | [3] |

Table 2: In Vitro Activity of this compound against Fluconazole-Susceptible and -Resistant Cryptococcus neoformans Isolates

| Fluconazole Susceptibility Category | No. of Isolates | This compound MIC50 (µg/mL) (50% Inhibition) | This compound MIC50 (µg/mL) (100% Inhibition) | Reference |

| Susceptible (MIC ≤ 8 µg/mL) | 18 | 0.03 | 0.06 | [2] |

| Dose-Dependent (MIC 16 or 32 µg/mL) | 27 | 0.05 | 0.06 | [2] |

| Resistant (MIC ≥ 64 µg/mL) | 6 | 0.25 | 0.25 | [2] |

Table 3: In Vitro Activity of this compound against Cryptococcus gattii

| No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Geometric Mean MIC (µg/mL) | Endpoint | Reference |

| 54 | ≤0.015 - 0.12 | 0.03 | 0.06 | 0.0235 | 50% Inhibition | [1] |

| 54 | ≤0.015 - 0.25 | 0.06 | 0.12 | 0.0465 | 100% Inhibition | [1] |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme Cyp51, also known as lanosterol 14-α-demethylase.[1][3] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and function of the fungal cell membrane. By binding to the heme iron in the active site of Cyp51, this compound blocks the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a key step in ergosterol production. This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting cell membrane function and inhibiting fungal growth.

Caption: this compound inhibits Cyp51, blocking ergosterol synthesis.

Experimental Protocols

In Vitro Susceptibility Testing

The in vitro activity of this compound against Cryptococcus species is determined using a broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) document M27-A4.[1][2]

Caption: Workflow for in vitro antifungal susceptibility testing.

Detailed Steps:

-

Isolate Preparation: Cryptococcus isolates are subcultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to ensure viability and purity.

-

Inoculum Preparation: A suspension of the yeast is prepared in sterile saline and adjusted to a specific turbidity, which is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 to 2.5 x 10³ CFU/mL.

-

Drug Dilution: this compound is serially diluted in RPMI 1640 medium in 96-well microtiter plates.

-

Inoculation: The prepared inoculum is added to each well of the microtiter plate containing the drug dilutions.

-

Incubation: The plates are incubated at 35°C for 72 hours.[1][2]

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a 50% or 100% reduction in growth compared to a drug-free control well. This can be assessed visually or by using a spectrophotometer.[1][2]

In Vivo Efficacy in a Murine Model of Cryptococcal Meningitis

The in vivo efficacy of this compound is evaluated in a well-established murine model of cryptococcal meningitis.[4][5][6]

Caption: Workflow for in vivo efficacy testing in a mouse model.

Detailed Steps:

-

Animal Model: Typically, male ICR mice are used for these studies.

-

Inoculation: Mice are anesthetized and intracranially inoculated with a suspension of C. neoformans.[4][5]

-

Treatment: Oral treatment with this compound (often as a benzenesulfonic acid salt) or a placebo vehicle is initiated 24 hours post-inoculation.[3][5] Dosing regimens may include a loading dose followed by daily maintenance doses to rapidly achieve and maintain therapeutic concentrations.[4][5]

-

Monitoring and Endpoints:

-

Survival: Mice are monitored daily, and survival is recorded over a defined period (e.g., 30 or 60 days).[3][4]

-

Fungal Burden: At specific time points during or after treatment, a cohort of mice is euthanized, and their brains are harvested to determine the fungal burden (log10 CFU/gram of tissue).[4][6]

-

-

Pharmacokinetics: In some studies, plasma and brain concentrations of this compound are measured to establish a pharmacokinetic/pharmacodynamic relationship.[4][5]

Conclusion

This compound demonstrates potent and consistent activity against Cryptococcus neoformans and C. gattii, including strains with reduced susceptibility to fluconazole. Its mechanism of action, the selective inhibition of fungal Cyp51, is well-defined. In vivo studies have confirmed its efficacy in a clinically relevant model of cryptococcal meningitis, showing significant reductions in brain fungal burden and improved survival. These findings strongly support the continued development of this compound as a valuable new therapeutic option for the treatment of cryptococcosis.

References

- 1. The Investigational Fungal Cyp51 Inhibitor VT-1129 Demonstrates Potent In Vitro Activity against Cryptococcus neoformans and Cryptococcus gattii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The Fungal Cyp51 Inhibitor VT-1129 Is Efficacious in an Experimental Model of Cryptococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vivo Efficacy of VT-1129 against Experimental Cryptococcal Meningitis with the Use of a Loading Dose-Maintenance Dose Administration Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vivo Efficacy of VT-1129 against Experimental Cryptococcal Meningitis with the Use of a Loading Dose-Maintenance Dose Administration Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

VT-1129: A Novel Antifungal Agent with Potent Activity Against Fluconazole-Resistant Candida Species

An In-depth Technical Guide for Researchers and Drug Development Professionals

The emergence of antifungal resistance, particularly to azoles like fluconazole, poses a significant challenge in the management of invasive candidiasis. VT-1129, a novel fungal cytochrome P450 enzyme CYP51 inhibitor, has demonstrated promising activity against a broad spectrum of Candida species, including those resistant to currently available therapies. This technical guide provides a comprehensive overview of VT-1129's activity, mechanism of action, and the experimental methodologies used in its evaluation.

Core Efficacy Data

VT-1129 has shown potent in vitro activity against various Candida species, including fluconazole-resistant isolates. The following tables summarize the minimum inhibitory concentration (MIC) data from key studies.

Table 1: In Vitro Activity of VT-1129 against Candida Species from Patients with Chronic Mucocutaneous Candidiasis (CMC)

| Candida Species | Number of Strains | VT-1129 MIC50 (µg/mL) |

| C. albicans | 20 | 0.03 |

| C. glabrata | 6 | 0.25 |

| Non-albicans, non-glabrata | 5 | 0.125 |

| Overall | 31 | 0.06 |

| Fluconazole-Resistant Strains | 14 | 0.25 |

Data sourced from a study on mucosal Candida strains from CMC patients, where 14 of the 31 strains were not susceptible to fluconazole (MIC ≥4 µg/mL)[1].

Table 2: In Vitro Activity of VT-1129 against Clinically Resistant Candida glabrata and Candida krusei

| Candida Species | Number of Isolates | VT-1129 MIC Range (µg/mL) | VT-1129 MIC50 (µg/mL) | VT-1129 MIC90 (µg/mL) |

| C. glabrata | 34 | Not explicitly stated | Not explicitly stated | Not explicitly stated |

| C. krusei | 50 | Not explicitly stated | Not explicitly stated | Not explicitly stated |

While specific MIC values from this study are not detailed in the provided search results, the study concluded that VT-1129 and the related compound VT-1161 have uniformly potent activities against C. glabrata and C. krusei, including isolates resistant to standard antifungal compounds[2][3].

Mechanism of Action

VT-1129 is a highly selective inhibitor of fungal lanosterol 14-α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[4][5] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. A key innovation in the design of VT-1129 is the use of a tetrazole moiety to bind to the heme iron in the active site of CYP51. This results in a higher affinity and selectivity for the fungal enzyme over human cytochrome P450 enzymes, potentially reducing the risk of drug-drug interactions.[2][3]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Fungal CYP51 Inhibitors VT-1161 and VT-1129 Exhibit Strong In Vitro Activity against Candida glabrata and C. krusei Isolates Clinically Resistant to Azole and Echinocandin Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. journals.asm.org [journals.asm.org]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Physical and Chemical Properties of Quilseconazole Powder

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quilseconazole, also known as VT-1129, is a potent and selective inhibitor of fungal cytochrome P450 (CYP) enzyme Cyp51 (lanosterol 14-α-demethylase).[1][2] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][3] By inhibiting ergosterol synthesis, this compound disrupts fungal cell membrane integrity, leading to its antifungal effect.[1] It has demonstrated significant activity against a range of fungal pathogens, including Cryptococcus neoformans and Cryptococcus gattii.[3] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound powder, along with detailed experimental protocols and visualizations to support its application in research and drug development.

Chemical and Physical Properties

This compound is a white to off-white solid powder.[1] While some physical properties like a precise melting point have not been publicly disclosed, a summary of its known chemical and physical characteristics is presented in Table 1.

Data Presentation: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | (2R)-2-(2,4-difluorophenyl)-1,1-difluoro-3-(1H-tetrazol-1-yl)-1-{5-[4-(trifluoromethoxy)phenyl]pyridin-2-yl}propan-2-ol | [4] |

| Synonyms | VT-1129, VT1129 | [2][4] |

| Molecular Formula | C22H14F7N5O2 | [1][2][3] |

| Molecular Weight | 513.37 g/mol | [1][2][3] |

| CAS Number | 1340593-70-5 | [1][2][3] |

| Appearance | White to off-white solid powder | [1] |

| Predicted Density | 1.50 g/cm³ | [5] |

| Solubility | DMSO: 100 mg/mL (194.79 mM) (requires sonication) 10% DMSO + 90% (20% SBE-β-CD in saline): 2.5 mg/mL (4.87 mM) (suspended solution, requires sonication) 10% DMSO + 90% Corn Oil: ≥ 2.5 mg/mL (4.87 mM) (clear solution) | [1][2][3] |

| Storage and Stability | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. Stable for several weeks at ambient temperature during shipping. | [1][3][6] |

Note: Some physical data, such as melting point, boiling point, and pKa, are not currently available in the public domain.

Mechanism of Action: Fungal Ergosterol Biosynthesis Inhibition

This compound's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (CYP51).[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, where it plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.

The inhibition of CYP51 by this compound leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors. This disruption of the fungal cell membrane's structure and function ultimately results in the cessation of fungal growth and cell death.[1] this compound exhibits high selectivity for fungal CYP51 over human CYP enzymes, which is a key factor in its favorable safety profile.[1]

Caption: this compound inhibits CYP51, blocking ergosterol synthesis and leading to fungal cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization and evaluation of this compound powder. These protocols are based on established methods for azole antifungals and should be adapted and validated for specific experimental conditions.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the traditional shake-flask method for determining the thermodynamic solubility of this compound in aqueous buffers.

Caption: Workflow for determining the aqueous solubility of this compound powder.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound powder to a series of vials containing aqueous buffers of different pH values (e.g., pH 5.0, 7.4, and 9.0). The amount of powder should be sufficient to ensure that undissolved solids remain at equilibrium.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, remove the vials and allow them to stand to let the undissolved solids settle. Alternatively, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) or filter the suspension through a 0.22 µm filter to separate the solid phase from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with an appropriate solvent (e.g., mobile phase for HPLC). Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility of this compound in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Fungal CYP51 Inhibition Assay

This protocol describes a cell-free enzymatic assay to determine the inhibitory activity of this compound against fungal CYP51.[7][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound | C22H14F7N5O2 | CID 91886002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. targetmol.cn [targetmol.cn]

- 6. medkoo.com [medkoo.com]

- 7. In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol: Broth Microdilution Assay for Quilseconazole MIC Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quilseconazole (also known as VT-1129) is a potent and highly selective inhibitor of fungal cytochrome P450 enzyme Cyp51 (also known as lanosterol 14α-demethylase), a critical enzyme in the ergosterol biosynthesis pathway.[1] By inhibiting Cyp51, this compound disrupts the integrity of the fungal cell membrane, leading to growth inhibition and cell death.[1] This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various fungal isolates using the broth microdilution assay. This method is a standardized and widely accepted technique for assessing the in vitro susceptibility of fungi to antifungal agents and is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2][3][4]

The determination of MIC values is crucial for the evaluation of new antifungal compounds, monitoring the emergence of resistance, and guiding therapeutic choices. This document provides a step-by-step guide for researchers, scientists, and drug development professionals to perform the broth microdilution assay for this compound.

Principle of the Broth Microdilution Assay

The broth microdilution assay involves challenging a standardized inoculum of a fungal isolate with serial twofold dilutions of an antifungal agent in a liquid growth medium.[2][5][6] Following incubation, the MIC is determined as the lowest concentration of the antifungal agent that prevents visible growth of the fungus.[4][5] For azoles like this compound, the endpoint is typically defined as the concentration that causes a significant reduction in growth (e.g., ≥50%) compared to the growth control.[4]

Materials and Reagents

A comprehensive list of materials and reagents required for the broth microdilution assay is provided in Table 1.

Table 1: Materials and Reagents for Broth Microdilution Assay

| Category | Item | Specifications |

| Antifungal Agent | This compound (VT-1129) | Analytical grade powder |

| Dimethyl sulfoxide (DMSO) | ACS grade, for stock solution preparation | |

| Culture Media | RPMI 1640 medium with L-glutamine, without sodium bicarbonate | Buffered to pH 7.0 with 0.165 M MOPS |

| Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) | For fungal culture maintenance and inoculum preparation | |

| Labware | Sterile 96-well, U-bottom microtiter plates | Untreated polystyrene |

| Sterile reagent reservoirs | ||

| Sterile multichannel and single-channel pipettes and tips | ||

| Sterile conical tubes (15 mL and 50 mL) | ||

| Petri dishes | ||

| Equipment | Biosafety cabinet (Class II) | |

| Incubator | Maintained at 35°C | |

| Spectrophotometer or McFarland densitometer | For inoculum standardization | |

| Vortex mixer | ||

| Microplate reader (optional) | For spectrophotometric reading of endpoints | |

| Fungal Strains | Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258) | |

| Clinical or environmental fungal isolates for testing |

Experimental Protocol